Idarubicin

Catalog No.
S569469
CAS No.
58957-92-9
M.F
C26H27NO9
M. Wt
497.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Idarubicin

CAS Number

58957-92-9

Product Name

Idarubicin

IUPAC Name

(7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione

Molecular Formula

C26H27NO9

Molecular Weight

497.5 g/mol

InChI

InChI=1S/C26H27NO9/c1-10-21(29)15(27)7-17(35-10)36-16-9-26(34,11(2)28)8-14-18(16)25(33)20-19(24(14)32)22(30)12-5-3-4-6-13(12)23(20)31/h3-6,10,15-17,21,29,32-34H,7-9,27H2,1-2H3/t10-,15-,16-,17-,21+,26-/m0/s1

InChI Key

XDXDZDZNSLXDNA-TZNDIEGXSA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C)O)N)O

Solubility

7.72e-01 g/L

Synonyms

4 Demethoxydaunorubicin, 4 Desmethoxydaunorubicin, 4-Demethoxydaunorubicin, 4-Desmethoxydaunorubicin, Hydrochloride, Idarubicin, Idarubicin, Idarubicin Hydrochloride, IMI 30, IMI-30, IMI30, NSC 256439, NSC-256439, NSC256439

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C)O)N)O

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C)O)N)O

Antitumor properties

  • Idarubicin is cytotoxic, meaning it has the ability to kill cells. This property makes it effective against various types of cancer, particularly acute myeloid leukemia (AML) [].
  • Studies have shown that idarubicin is more potent than daunorubicin and may have reduced cardiotoxicity []. This makes it a potentially valuable option for treating AML, especially in patients at higher risk of heart damage from other anthracyclines.
  • Research is also investigating the use of idarubicin in other types of cancer, such as acute lymphoblastic leukemia (ALL), multiple myeloma, and non-Hodgkin's lymphoma []. However, more research is needed to determine its long-term efficacy and safety in these contexts.

Mechanism of action

Scientific research is ongoing to fully understand the mechanism by which idarubicin exerts its cytotoxic effects. The current understanding suggests that it works through multiple mechanisms, including:

  • DNA intercalation: Idarubicin inserts itself between the base pairs of DNA, disrupting DNA replication and transcription [].
  • Topoisomerase II inhibition: Idarubicin inhibits the enzyme topoisomerase II, which is essential for DNA unwinding and replication during cell division [].
  • Free radical generation: Idarubicin can generate reactive oxygen species (ROS) that damage cellular components, leading to cell death [].

Purity

> 95%

Quantity

Milligrams-Grams

Physical Description

Solid

XLogP3

1.9

LogP

0.2
0.2

Appearance

Solid

UNII

ZRP63D75JW

Related CAS

57852-57-0 (Hydrochloride)

Drug Indication

For the treatment of acute myeloid leukemia (AML) in adults. This includes French-American-British (FAB) classifications M1 through M7.

Livertox Summary

Doxorubicin, epirubicin, idarubicin and valrubicin are structurally related cytotoxic antineoplastic antibiotics used in the therapy of several forms of lymphoma, leukemia, sarcoma and solid organ cancers. Doxorubicin is associated with a high rate of transient serum enzyme during therapy and to rare instances of clinically apparent acute liver injury with jaundice that can be severe and even fatal. Epirubicin and idarubicin have similar profiles of activity and adverse events as doxorubicin, but have been less commonly used and their potential for causing liver injury has been less well defined. Valrubicin is instilled directly in the bladder as treatment of refractory urinary bladder cancer, has little systemic distribution, and has not been associated with serum enzyme elevations or clinically apparent liver injury.

Pharmacology

Idarubicin is an antineoplastic in the anthracycline class. General properties of drugs in this class include: interaction with DNA in a variety of different ways including intercalation (squeezing between the base pairs), DNA strand breakage and inhibition with the enzyme topoisomerase II. Most of these compounds have been isolated from natural sources and antibiotics. However, they lack the specificity of the antimicrobial antibiotics and thus produce significant toxicity. The anthracyclines are among the most important antitumor drugs available. Doxorubicin is widely used for the treatment of several solid tumors while daunorubicin and idarubicin are used exclusively for the treatment of leukemia. Idarubicin may also inhibit polymerase activity, affect regulation of gene expression, and produce free radical damage to DNA. Idarubicin possesses an antitumor effect against a wide spectrum of tumors, either grafted or spontaneous. The anthracyclines are cell cycle-nonspecific.
Idarubicin is a semisynthetic 4-demethoxy analogue of the antineoplastic anthracycline antibiotic daunorubicin. Idarubicin intercalates into DNA and interferes with the activity of topoisomerase II, thereby inhibiting DNA replication, RNA transcription and protein synthesis. Due to its high lipophilicity, idarubicin penetrates cell membranes more efficiently than other anthracycline antibiotic compounds.

MeSH Pharmacological Classification

Antibiotics, Antineoplastic

ATC Code

L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01D - Cytotoxic antibiotics and related substances
L01DB - Anthracyclines and related substances
L01DB06 - Idarubicin

Mechanism of Action

Idarubicin has antimitotic and cytotoxic activity through a number of proposed mechanisms of action: Idarubicin forms complexes with DNA by intercalation between base pairs, and it inhibits topoisomerase II activity by stabilizing the DNA-topoisomerase II complex, preventing the religation portion of the ligation-religation reaction that topoisomerase II catalyzes.

KEGG Target based Classification of Drugs

Enzymes
Isomerases (EC5)
DNA topoisomerase [EC:5.99.1.-]
TOP2 [HSA:7153 7155] [KO:K03164]

Other CAS

58957-92-9

Wikipedia

Idarubicin

Biological Half Life

22 hours

Dates

Modify: 2023-08-15

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